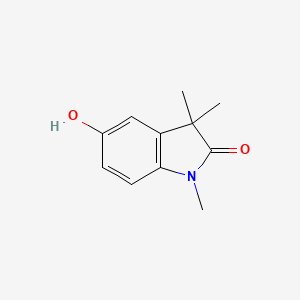

5-Hydroxy-1,3,3-trimethylindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-1,3,3-trimethylindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)8-6-7(13)4-5-9(8)12(3)10(11)14/h4-6,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAJGKDFHKWIMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)O)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Hydroxy 1,3,3 Trimethylindolin 2 One and Analogous Structures

Strategic Approaches to Indolin-2-one Core Construction

The formation of the bicyclic indolin-2-one core is a critical first step in the synthesis of 5-Hydroxy-1,3,3-trimethylindolin-2-one. Various strategies have been developed to construct this scaffold, primarily revolving around the formation of the five-membered heterocyclic ring fused to a benzene (B151609) ring.

Cyclization Reactions from Acyclic Precursors for Oxindole (B195798) Formation

A common and effective method for the synthesis of the oxindole core involves the cyclization of acyclic precursors. One notable approach is the palladium-catalyzed intramolecular cyclization of α-chloroacetanilides. This method offers high regioselectivity and is compatible with a wide range of functional groups. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand such as 2-(di-tert-butylphosphino)biphenyl, and a base like triethylamine (B128534) to facilitate the ring-closing reaction, yielding the desired oxindole in good to excellent yields. organic-chemistry.org

Another strategy involves the synthesis from an azasulfonium salt intermediate under relatively mild conditions. For instance, an appropriately substituted aniline (B41778) can be reacted with tert-butyl hypochlorite, ethyl(methylthio)acetate, and triethylamine, followed by treatment with dilute hydrochloric acid to yield a 3-methylthiooxindole. Subsequent reductive desulfurization with Raney Ni affords the target oxindole. nih.gov

Intramolecular Annulation and Rearrangement Processes for Substituted Indolin-2-one Scaffolds

More complex indolin-2-one scaffolds can be accessed through intramolecular annulation and rearrangement reactions. Intramolecular [4+2] cycloaddition strategies provide a powerful means to assemble the bicyclic indole (B1671886) ring system directly from acyclic precursors. For example, heating enynes can promote a cycloaddition to generate a highly strained isoaromatic cyclic allene, which then rearranges to the indoline (B122111) structure. nih.gov This method is particularly useful for constructing indolines with multiple substituents on the six-membered ring. nih.gov

Furthermore, rearrangement processes have been employed for the synthesis of 2,2-disubstituted indolin-3-ones, which can be precursors to the desired indolin-2-one structure. A catalytic asymmetric cyclizative rearrangement of anilines and vicinal diketones allows for the one-step construction of enantioenriched 2,2-disubstituted indolin-3-ones. nih.gov This reaction proceeds through a sequence of [3+2] heteroannulation, regioselective dehydration, and a 1,2-ester shift. nih.gov

Functionalization and Derivatization Strategies for the Indolin-2-one Nucleus

Once the core indolin-2-one structure is in place, the next crucial steps involve the introduction and modification of functional groups at specific positions to yield this compound.

Regioselective Introduction of the 5-Hydroxy Moiety

The introduction of a hydroxyl group at the C-5 position of the indolin-2-one ring is a key functionalization step. One of the most well-known methods for the construction of 5-hydroxy indoles is the Nenitzescu reaction. nih.gov While this reaction directly forms the indole ring, it is a classic example of achieving the 5-hydroxy substitution pattern. More modern approaches include intramolecular Diels-Alder reactions of furan (B31954) (IMDAF) to simultaneously assemble both the benzene and pyrrole (B145914) moieties of the indole nucleus. nih.gov

For an existing indolin-2-one scaffold, electrophilic aromatic substitution reactions can be employed. However, directing the hydroxylation specifically to the C-5 position can be challenging due to the activating nature of the lactam nitrogen. Therefore, a common strategy involves the use of a starting material that already contains a methoxy (B1213986) group at the corresponding position of the aniline precursor. This methoxy group can then be deprotected at a later stage of the synthesis to reveal the desired 5-hydroxy functionality.

Alkylation and Functional Group Transformations at the 1, 3, and Other Positions

To achieve the 1,3,3-trimethyl substitution pattern, a series of alkylation reactions are necessary. The nitrogen at the 1-position can be readily alkylated using a suitable methylating agent, such as methyl iodide, in the presence of a base. Iron-catalyzed N-alkylation of indolines using alcohols as the alkylating agents has also been reported as a sustainable method. nih.gov

The introduction of the gem-dimethyl group at the C-3 position is more complex. One approach involves the sequential alkylation of a 3-monosubstituted oxindole. Alternatively, a nickel-catalyzed domino Heck cyclization/Suzuki coupling reaction can be employed to synthesize 3,3-disubstituted oxindoles bearing quaternary all-carbon centers. organic-chemistry.org

Functional group transformations are also integral to the synthesis. For instance, if a directing group is used to control the regioselectivity of a reaction, it must be removed in a subsequent step. Similarly, protecting groups on the hydroxyl or amino functionalities may be necessary during certain synthetic steps and will require deprotection to yield the final product.

Stereoselective and Asymmetric Synthesis of Indolin-2-one Derivatives

While this compound itself is achiral, the synthesis of chiral indolin-2-one derivatives is of significant interest in medicinal chemistry. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

Various methods have been developed for the asymmetric synthesis of indolin-2-one derivatives. These include the use of chiral catalysts, such as chiral cyclopentadienyl (B1206354) rhodium(III) complexes for asymmetric C-H activation, or chiral spiro carboxylic acids in combination with ruthenium catalysts for enantioselective C-H alkylation/cyclization reactions. researchgate.net

Enzymatic kinetic resolution is another powerful tool for obtaining enantiomerically pure 2-substituted indolines. rhhz.net This strategy employs enzymes as catalysts to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. rhhz.net Furthermore, asymmetric synthesis of trans-2,3-disubstituted indolines has been achieved through a (-)-sparteine-mediated electrophilic substitution followed by an intramolecular nucleophilic substitution, yielding highly enantioenriched products. sigmaaldrich.comacs.org

The development of these stereoselective methods is crucial for the synthesis of biologically active indolin-2-one derivatives where the stereochemistry plays a critical role in their pharmacological activity.

Catalytic Enantioselective Approaches to Chiral Oxindoles

The synthesis of chiral oxindoles, particularly those with a stereocenter at the C3 position, is of significant interest due to the differential biological activity often observed between enantiomers. nih.gov Catalytic enantioselective methods, employing either metal complexes or small organic molecules (organocatalysts), have emerged as powerful tools to achieve high levels of stereocontrol. nih.gov

One prominent strategy involves the enantioselective nucleophilic addition to isatin (B1672199) imines. nih.gov For instance, the Mannich reaction of N-Boc-isatin imines with 1,3-dicarbonyl compounds can be catalyzed by cinchona alkaloid-derived squaramides. This approach yields chiral 3-amino-2-oxindoles with excellent enantioselectivities, typically ranging from 90–99% enantiomeric excess (ee). nih.gov Similarly, chiral bifunctional guanidines have been used to catalyze the aza-Henry reaction of isatin imines with nitromethane, affording the products in high yields (81–99%) and high enantioselectivities (86–94% ee). nih.gov

Transition metal catalysis also provides robust routes to chiral oxindoles. A palladium-catalyzed enantioselective domino Heck carbonylation of o-iodoacrylanilides with terminal alkynes has been developed to produce β-carbonylated 2-oxindoles bearing an all-carbon quaternary stereocenter at the C3 position. researchgate.net This method, utilizing a chiral bisphosphine ligand, achieves high yields (56-98%) and outstanding enantioselectivity (93-98% ee). researchgate.net More recently, a cobalt-catalyzed intramolecular enantioselective reductive Heck reaction has been reported for synthesizing chiral oxindoles with trifluoromethylated quaternary stereocenters. acs.org Using a DUANPHOS chiral ligand, this reaction provides access to these challenging structures in good yields (up to 88%) and with high enantioselectivity (up to 94% ee). acs.org

| Catalytic System | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (% ee) |

| Chiral Squaramide nih.gov | Mannich Reaction | N-Boc-isatin imines, 1,3-dicarbonyls | 78–99 | 90–99 |

| Chiral Guanidine nih.gov | Aza-Henry Reaction | N-Boc-isatin imines, Nitromethane | 81–99 | 86–94 |

| Pd(dba)₂ / Chiral Ligand researchgate.net | Domino Heck Carbonylation | N-tosyl o-iodoacrylanilides, Alkynes | 56–98 | 93–98 |

| Co Catalyst / DUANPHOS acs.org | Reductive Heck Reaction | N-ortho-iodoaryl-2-(trifluoromethyl)acrylamides | up to 88 | up to 94 |

Diastereoselective Synthesis of Spiroindolinones

Spiroindolinones, or spirooxindoles, are a class of compounds where the C3 carbon of the oxindole ring is part of a second ring system. The synthesis of these complex, three-dimensional structures presents a significant stereochemical challenge, often requiring control over multiple stereocenters. nih.govresearchgate.net Diastereoselective synthesis aims to produce one diastereomer preferentially over all other possibilities.

A powerful method for constructing spiroindolinones is the three-component 1,3-dipolar cycloaddition reaction. researchgate.netmdpi.com This reaction typically involves the in situ generation of an azomethine ylide from the condensation of an isatin derivative and an amino acid. This dipole then undergoes a cycloaddition reaction with a dipolarophile, such as a chalcone (B49325) derivative ((2E,6E)-2,6-dibenzylidenecyclohexanone), to afford complex di-spirooxindole structures. researchgate.netmdpi.com This one-pot method is highly efficient and proceeds with excellent regio- and diastereoselectivity, yielding structurally diverse molecules with biologically relevant spirocycles in good yields. researchgate.net Another approach involves a transition-metal-free cascade reaction between a tryptamine-derived isocyanide and a ynone, which produces structurally unique polycyclic spiroindolines with excellent diastereoselectivity and atom economy. rsc.org

| Reaction Type | Key Reactants | Key Features | Stereochemical Outcome |

| 1,3-Dipolar Cycloaddition researchgate.netmdpi.com | Isatin, Amino Acid, Chalcone | One-pot, three-component reaction | High Regio- and Diastereoselectivity |

| Cascade Reaction rsc.org | Tryptamine-derived isocyanide, Ynone | Transition-metal-free, high atom economy | Excellent Diastereoselectivity |

Emerging Synthetic Technologies and High-Throughput Methodologies

The demand for large and diverse collections of molecules for biological screening has driven the development of high-throughput synthetic techniques. Furthermore, a focus on sustainability has led to the emergence of novel catalytic methods that operate under mild, environmentally benign conditions.

Solution-Phase Parallel Synthesis Techniques for Indolin-2-ones

Solution-phase parallel synthesis is a key technology in modern medicinal chemistry, enabling the rapid generation of compound libraries for high-throughput screening. nih.gov An efficient parallel method has been developed for the synthesis of 3,5,6-substituted indolin-2-ones, which allows for diversification at three distinct points on the molecular scaffold. acs.org

The synthesis starts from 1,5-difluoro-2,4-dinitrobenzene. The first point of diversity is introduced by the quantitative substitution of a fluorine atom with various secondary amines. acs.org The second fluorine is then displaced by the anion of diethyl malonate. Subsequent reaction steps involving reduction of the nitro groups, cyclization, hydrolysis, and decarboxylation lead to a 5-amino-indolin-2-one intermediate. This intermediate can be further functionalized at the amino group (the second point of diversity) and at the C3 position via alkylation (the third point of diversity). This multi-step sequence is amenable to a parallel synthesizer format, allowing for the efficient creation of a large library of analogues. acs.org

| Diversification Point | Position on Scaffold | Building Blocks / Reagents |

| R¹ | 5-position (via amine) | Various secondary amines |

| R² | N1-position (via alkylation) | Various alkyl halides |

| R³ | 3-position (via alkylation) | Various alkyl halides |

Metal-Free and Photoredox Catalytic Cyclizations in Indolin-2-one Synthesis

Recent innovations in synthetic chemistry have focused on developing catalytic cycles that avoid precious metals or utilize light energy to promote reactions under mild conditions. These methods often proceed via radical mechanisms.

Photoredox catalysis using earth-abundant metals like iron offers a sustainable approach to indolin-2-one synthesis. A method involving an iron(III) chloride catalyst and visible light irradiation has been developed for the decarboxylative radical cyclization of N-aryl acrylamides with carboxylate salts. acs.org This reaction operates efficiently at room temperature and demonstrates broad substrate scope and functional group tolerance. acs.org The proposed mechanism involves a ligand-to-metal charge transfer to generate radicals, which then undergo cyclization. acs.org

Completely metal-free approaches have also been established. One such strategy is the three-component reaction of 2-aryl-N-acryloyl indoles, sulfur dioxide (using a solid surrogate), and aryldiazonium tetrafluoroborates. rsc.org This transformation proceeds under mild conditions without any metal catalyst to produce sulfonylated indolo[2,1-a]isoquinoline derivatives in good to excellent yields. The reaction is believed to occur through a cascade of sulfur dioxide insertion followed by radical addition and cyclization. rsc.org These methods represent a move towards more environmentally friendly and cost-effective chemical synthesis. rsc.orgorganic-chemistry.org

| Methodology | Catalyst / Conditions | Reaction Type | Key Features |

| Photoredox Catalysis acs.org | FeCl₃, Visible Light, Room Temp. | Decarboxylative Radical Cyclization | Sustainable, mild conditions, good functional group tolerance |

| Metal-Free Synthesis rsc.org | DABCO·(SO₂)₂, Aryldiazonium salt | Radical Cascade Cyclization | No metal catalyst, mild conditions, good to excellent yields |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 5 Hydroxy 1,3,3 Trimethylindolin 2 One

Reactivity Profiles of the Indolin-2-one Heterocyclic System

The indolin-2-one core, also known as oxindole (B195798), possesses a unique electronic architecture that defines its reactivity. The system comprises a benzene (B151609) ring fused to a pyrrolidin-2-one ring. The inherent reactivity of this heterocyclic system can be understood by analyzing its principal electrophilic and nucleophilic sites.

The carbonyl group at the C-2 position renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles. Conversely, the adjacent C-3 position, bearing two methyl groups in the case of 5-Hydroxy-1,3,3-trimethylindolin-2-one, is a key nucleophilic center. The enolizable nature of the amide proton and the potential for tautomerism contribute to the nucleophilicity at this position. The aromatic ring can undergo electrophilic substitution reactions, and the positions of these substitutions are directed by the activating and deactivating effects of the substituents.

The specific substituents on the this compound molecule significantly modulate this inherent reactivity:

5-Hydroxy Group: This electron-donating group, through resonance, increases the electron density of the aromatic ring, thereby activating it towards electrophilic substitution. It primarily directs incoming electrophiles to the ortho and para positions (C-4 and C-6). The phenolic hydroxyl group itself can also act as a nucleophile or can be deprotonated to form a more potent phenoxide nucleophile.

1-Methyl Group: The methyl group on the nitrogen atom enhances the electron-donating nature of the nitrogen into the ring system, further activating the molecule. It also prevents N-H related reactions such as deprotonation or substitution at the nitrogen atom.

3,3-Dimethyl Groups: The gem-dimethyl groups at the C-3 position sterically hinder direct reactions at this carbon. However, they also stabilize any potential carbocationic intermediates that might form at this position during certain reactions.

This combination of electronic and steric effects results in a nuanced reactivity profile, allowing for a range of chemical transformations.

Table 1: Key Reactive Sites of this compound

| Site | Type of Reactivity | Influencing Factors |

| C-2 (Carbonyl Carbon) | Electrophilic | Polarization of the C=O bond |

| C-3 | Nucleophilic (via enolate) | Presence of alpha-protons (in general indolin-2-ones), steric hindrance from gem-dimethyl groups |

| Aromatic Ring (C-4, C-6) | Nucleophilic | Activating effect of the 5-hydroxy and 1-methyl groups |

| 5-Hydroxy Group | Nucleophilic/Acidic | Lone pairs on the oxygen atom, ability to be deprotonated |

| N-1 | (Blocked by methyl group) | The methyl group prevents reactions at this site |

Mechanistic Investigations of Substitution and Addition Reactions

The indolin-2-one scaffold is a versatile platform for various substitution and addition reactions, primarily occurring at the C-3 position and the aromatic ring.

Substitution Reactions:

Electrophilic aromatic substitution is a prominent reaction for the benzene portion of the indolin-2-one core. The presence of the activating 5-hydroxy group directs incoming electrophiles to the C-4 and C-6 positions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The mechanism typically proceeds through the formation of a resonance-stabilized carbocation intermediate (arenium ion).

Addition Reactions:

The most significant addition reactions of indolin-2-ones occur at the C-3 position, often after deprotonation to form a nucleophilic enolate. This enolate can then react with a variety of electrophiles in an aldol-type or Michael addition fashion. For instance, the condensation of indolin-2-ones with aldehydes or ketones is a widely used method for the synthesis of 3-substituted derivatives.

In the case of this compound, direct addition at the C-3 position is sterically hindered by the gem-dimethyl groups. However, reactions can proceed at the methyl groups via radical mechanisms or after activation.

Table 2: Overview of Substitution and Addition Reactions of Indolin-2-one Derivatives

| Reaction Type | Reagents/Conditions | Position of Reaction | Mechanistic Notes |

| Electrophilic Aromatic Substitution | |||

| Nitration | HNO₃/H₂SO₄ | C-4, C-6 | Formation of a nitronium ion (NO₂⁺) followed by attack by the electron-rich aromatic ring. |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | C-4, C-6 | Generation of a halonium ion which is then attacked by the aromatic ring. |

| Friedel-Crafts Alkylation/Acylation | R-X/AlCl₃ or RCOCl/AlCl₃ | C-4, C-6 | Formation of a carbocation or acylium ion as the electrophile. |

| Addition to C-3 | |||

| Aldol (B89426) Condensation | Aldehydes/Ketones, Base | C-3 | Formation of an enolate at C-3 which then attacks the carbonyl carbon of the aldehyde/ketone. |

| Michael Addition | α,β-Unsaturated compounds, Base | C-3 | 1,4-conjugate addition of the C-3 enolate to the Michael acceptor. |

Exploration of Spirocyclization Pathways Involving the Indolin-2-one Moiety

Spirooxindoles, which feature a spirocyclic center at the C-3 position of the indolin-2-one core, are a significant class of compounds due to their prevalence in natural products and their interesting biological activities. The synthesis of these structures often involves spirocyclization reactions starting from indolin-2-one derivatives.

A common strategy for spirocyclization involves a [3+2] cycloaddition reaction where an azomethine ylide, generated in situ from an isatin (B1672199) derivative (the oxidized form of indolin-2-one) and an amino acid, reacts with a dipolarophile. Another approach is the intramolecular dearomatization/spirocyclization of indole (B1671886) derivatives.

For this compound, spirocyclization could potentially be achieved by first introducing a reactive side chain at a suitable position, such as the C-4 or C-6 position of the aromatic ring, which could then undergo an intramolecular cyclization onto the C-3 position. The gem-dimethyl groups at C-3 would be incorporated into the resulting spirocyclic system.

Table 3: Representative Spirocyclization Reactions of Indolin-2-one Derivatives

| Reaction Type | Key Intermediates | Resulting Spiro-ring | Mechanistic Highlights |

| [3+2] Cycloaddition | Azomethine ylides | Pyrrolidine | Concerted or stepwise cycloaddition of the 1,3-dipole to a dipolarophile. |

| Michael-Aldol Cascade | Enolates | Cyclohexane, Cyclopentane | Sequential Michael addition and intramolecular aldol condensation. |

| Intramolecular Heck Reaction | Aryl halide/alkene tether | Various carbocycles and heterocycles | Palladium-catalyzed intramolecular cyclization. |

| Oxidative Dearomatization/Spirocyclization | Indole-2-carboxamides | Pseudoindoxyls | Copper-catalyzed reaction involving dearomatization of the indole ring followed by intramolecular cyclization. researchgate.net |

Photochemical Reactivity and Transformations of Indolinone-Based Systems

The photochemical behavior of indolinone-based systems has garnered significant interest, particularly in the context of photochromism and photoswitching applications. Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation.

Many indolinone derivatives, particularly those linked to a chromene moiety to form spiropyrans, exhibit photochromism. Upon irradiation with UV light, the colorless spiro form can undergo a ring-opening reaction to form a colored, planar merocyanine (B1260669) isomer. This process is often reversible, with the colored form reverting to the colorless form upon exposure to visible light or heat.

While specific photochemical studies on this compound are not extensively documented, the general principles of indolinone photochemistry can be applied. The presence of the electron-donating hydroxy group could influence the absorption spectrum and the stability of the excited states, potentially affecting the efficiency and kinetics of photochemical transformations. For instance, phenylimino indolinones have been developed as green-light-responsive photoswitches, demonstrating the tunability of the photochemical properties of the indolinone core through substitution.

Furthermore, photochemical reactions such as deracemization of 3-substituted oxindoles have been reported, proceeding through a reversible hydrogen atom transfer mechanism. This highlights the potential for stereoselective photochemical transformations within this class of compounds.

Table 4: Photochemical Reactions of Indolinone-Based Systems

| Reaction Type | Wavelength of Light | Key Transformation | Potential Application |

| Photochromism (Spiropyrans) | UV light (ring-opening), Visible light/heat (ring-closing) | Reversible conversion between spiro and merocyanine forms | Molecular switches, smart materials |

| Photoswitching (Phenylimino Indolinones) | Green light | E/Z isomerization | Molecular actuators, photopharmacology |

| Photochemical Deracemization | 366 nm | Conversion of a racemate to an enantiomerically enriched product | Asymmetric synthesis |

| Visible-light mediated synthesis | Visible light | Synthesis of 3-indolyl-3-hydroxy oxindoles | Green chemistry, catalyst-free synthesis |

Advanced Spectroscopic and Structural Characterization Techniques for 5 Hydroxy 1,3,3 Trimethylindolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 5-Hydroxy-1,3,3-trimethylindolin-2-one by mapping the carbon and proton framework. While specific experimental data for this exact compound is not widely published, expected chemical shifts can be reliably predicted based on its parent structure, 5-hydroxyoxindole (B181108), and known substituent effects. nih.govhmdb.ca

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the gem-dimethyl protons at the C3 position. The aromatic protons would appear as a set of multiplets in the range of 6.5-7.0 ppm, with their coupling patterns revealing their substitution on the benzene (B151609) ring. The N-methyl group would present as a sharp singlet around 3.1-3.3 ppm, and the two magnetically equivalent methyl groups at the C3 position would yield another singlet, typically upfield around 1.2-1.4 ppm.

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. Key resonances would include the carbonyl carbon (C=O) of the lactam ring, expected around 180 ppm. The aromatic carbons would resonate between 110-155 ppm, with the carbon bearing the hydroxyl group (C5) being significantly downfield. The quaternary C3 carbon would appear around 45-50 ppm, while the N-methyl and gem-dimethyl carbons would be found in the aliphatic region (25-35 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds like 5-hydroxyoxindole and substituted indolin-2-ones. nih.gov

| Atom Type | Assignment | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic C-H | 6.5 - 7.0 (m) |

| ¹H | N-CH₃ | ~3.2 (s) |

| ¹H | C(CH₃)₂ | ~1.3 (s) |

| ¹H | Ar-OH | Variable, broad |

| ¹³C | C=O (C2) | ~180.5 |

| ¹³C | C-OH (C5) | ~154.0 |

| ¹³C | Aromatic C | 110 - 142 |

| ¹³C | Quaternary C (C3) | ~48.0 |

| ¹³C | N-CH₃ | ~28.0 |

| ¹³C | C(CH₃)₂ | ~25.0 |

To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment would reveal the coupling network between the aromatic protons, confirming their relative positions on the ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the protonated aromatic carbons.

Kinetic NMR is a powerful technique for monitoring chemical reactions in real-time to determine reaction rates and mechanisms. ox.ac.uknih.gov The synthesis or a subsequent reaction of this compound can be monitored directly in the NMR tube. By acquiring a series of ¹H NMR spectra over time, the concentration of reactants and products can be quantified by integrating characteristic, non-overlapping signals. magritek.com For instance, the appearance and increase in the integral of the N-CH₃ or gem-dimethyl singlet of the product could be plotted against time. This data allows for the determination of reaction order and the calculation of rate constants. Modern NMR spectrometers facilitate these studies through automated acquisition of a series of 1D spectra or through pseudo-2D experiments where the second dimension is time, ensuring highly accurate timing between measurements. columbia.edu

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₃NO₂), high-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion ([M]⁺) to be 191.0946 g/mol , consistent with its molecular formula.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The most prominent fragmentation pathway would likely be the loss of a methyl radical (•CH₃) from the C3 position, which possesses a quaternary gem-dimethyl group. This α-cleavage results in a highly stable tertiary carbocation [M-15]⁺ at m/z 176. chemguide.co.uklibretexts.org This fragment is often the base peak in the spectrum due to its stability. Further fragmentation could involve the loss of carbon monoxide (CO) from the lactam ring, a common pathway for oxindoles. nih.gov

Table 2: Predicted Electron Ionization Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Comment |

|---|---|---|

| 191 | [C₁₁H₁₃NO₂]⁺ | Molecular Ion ([M]⁺) |

| 176 | [M - CH₃]⁺ | Loss of a methyl radical; likely base peak |

| 148 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be dominated by absorptions corresponding to the hydroxyl, lactam, and aromatic functionalities.

The hydroxyl group (-OH) would give rise to a strong, broad absorption band in the region of 3200-3500 cm⁻¹. The C=O stretch of the five-membered lactam ring is a very strong and sharp band, expected around 1680-1710 cm⁻¹. mdpi.commdpi.com Aromatic C=C stretching vibrations typically appear in the 1450-1620 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretching occurs just above 3000 cm⁻¹. The C-N stretching vibration of the lactam would also be present, typically in the 1300-1400 cm⁻¹ range. researchgate.net

Table 3: Expected Characteristic IR Absorption Bands for this compound Reference data from 5-hydroxyoxindole and other indole (B1671886) derivatives. nih.govresearchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3500 | O-H stretch | Phenolic Hydroxyl |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2980 | C-H stretch | Aliphatic (Methyl) |

| 1680-1710 | C=O stretch | Lactam (Amide) |

| 1450-1620 | C=C stretch | Aromatic Ring |

| 1300-1400 | C-N stretch | Lactam (Amide) |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, provides information about the electronic transitions within the molecule and its photophysical properties. The chromophore in this compound is primarily the 5-hydroxyindole (B134679) system. Studies on the closely related 5-hydroxyindole show characteristic absorption spectra. nih.gov In a non-polar solvent like cyclohexane, 5-hydroxyindole exhibits absorption maxima around 299 nm and 275 nm. nih.gov Similar absorption characteristics are expected for the target compound.

Upon excitation with UV light, the molecule is expected to exhibit fluorescence. For 5-hydroxyindole in cyclohexane, the fluorescence emission maximum is observed at approximately 325 nm when excited at 300 nm. nih.gov This results in a Stokes shift (the difference between the absorption and emission maxima) that is typical for indole derivatives. The hydroxyl group at the 5-position can influence the photophysical properties through its electron-donating nature and its potential to engage in solvent-specific hydrogen bonding.

Table 4: Expected Photophysical Properties in a Non-Polar Solvent Based on data for 5-hydroxyindole. nih.gov

| Property | Expected Wavelength (nm) |

|---|---|

| Absorption Maximum (λ_abs) | ~299 |

| Emission Maximum (λ_em) | ~325 |

| Stokes Shift | ~26 |

X-ray Crystallography for Definitive Molecular Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related indolin-2-one and isoindolin-1-one (B1195906) structures allows for a detailed prediction of its molecular geometry. mdpi.comnih.gov

The structure would feature a nearly planar bicyclic indolin-2-one core. The C3 carbon, being sp³-hybridized and bearing two methyl groups, would adopt a tetrahedral geometry. The lactam ring is expected to exhibit C-N and C=O bond lengths characteristic of amide groups. A critical feature in the solid state would be the role of the 5-hydroxy group in directing the crystal packing. This group is a potent hydrogen bond donor and would likely form strong intermolecular hydrogen bonds with the carbonyl oxygen of an adjacent molecule, leading to the formation of chains, sheets, or other supramolecular architectures. nih.gov These interactions are fundamental to the solid-state properties of the compound.

Computational and Theoretical Investigations of 5 Hydroxy 1,3,3 Trimethylindolin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of molecules. scispace.commdpi.com These methods are routinely applied to heterocyclic compounds, including the indolin-2-one core.

Electronic Properties and Molecular Orbitals: DFT calculations are used to determine the optimized molecular geometry and to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. niscpr.res.in For substituted quinolinone derivatives, a related class of compounds, studies have shown that substituents can decrease the energy gap, making the molecules more reactive. scirp.org For 5-Hydroxy-1,3,3-trimethylindolin-2-one, the electron-donating nature of the hydroxyl (-OH) group at the 5-position and the methyl groups would be expected to influence the energy and distribution of these orbitals, thereby affecting its reactivity.

Reactivity Descriptors and Molecular Electrostatic Potential: From the FMO energies, global reactivity descriptors such as chemical hardness (η), global softness (S), electrophilicity (ω), and electronegativity (χ) can be calculated. ekb.eg These descriptors provide quantitative measures of a molecule's stability and reactivity. Furthermore, the Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. ekb.eg For the title compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these as sites for electrophilic attack, while regions of positive potential would indicate nucleophilic sites.

Spectroscopic Properties: DFT calculations can also predict vibrational frequencies (IR spectra). Studies on closely related molecules like 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one have demonstrated excellent correlation between DFT-calculated vibrational frequencies and experimental FT-IR spectra, aiding in structural confirmation.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Key Finding |

|---|---|---|---|---|

| Substituted Indoles | -5.5 to -6.2 | -1.0 to -1.5 | 4.0 to 5.2 | Substituent type (electron-donating vs. withdrawing) significantly alters FMO energies and spin density distribution in radical cations. rsc.org |

| Pyrazolyl Quinolinones | -5.8 to -6.5 | -2.0 to -3.1 | 2.7 to 4.5 | Push-pull substituent systems lead to smaller energy gaps and promising nonlinear optical (NLO) properties. ekb.eg |

| Substituted Imidazoles | Varies | Varies | Varies | Relative stability can be evaluated based on the HOMO-LUMO energy gap and calculated heats of formation. niscpr.res.in |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvents.

Conformational Analysis: For a molecule like this compound, which has rotatable bonds (e.g., the hydroxyl group), MD simulations can explore the potential energy surface to identify stable conformers. researchgate.netresearchgate.net The conformational landscape is crucial as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into a biological target. The presence of substituents, like the gem-dimethyl groups at the 3-position, restricts the flexibility of the indolinone ring.

Solvation Effects: MD simulations explicitly model solvent molecules (typically water) around the solute, allowing for the investigation of solvation effects. acs.org The interactions between the solute and solvent, particularly hydrogen bonding involving the hydroxyl and carbonyl groups of this compound, would be critical in determining its solubility and stability in aqueous environments. Studies on indole (B1671886) in aqueous solution have used MD to reconstruct the relaxation dynamics of its excited states, showing how the solvent influences photophysical processes. acs.org

Stability of Ligand-Protein Complexes: When combined with docking studies (see Section 5.4), MD simulations are essential for assessing the stability of a ligand bound to its protein target. mdpi.com Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, Root Mean Square Fluctuation (RMSF) of individual residues, and the number of intermolecular hydrogen bonds over time are analyzed to confirm the stability of the binding pose predicted by docking. For example, MD simulations of N-tosyl-indole hybrids with tyrosinase were used to evaluate the binding mode and stability of the inhibitor-enzyme complex. nih.gov

| Parameter | Description | Insight Provided |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | Indicates the structural stability of the molecule or complex. A stable simulation is characterized by a plateauing RMSD curve. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom or residue around its average position. | Identifies flexible and rigid regions of a molecule or protein. High RMSF values in a protein's binding site can indicate conformational changes upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and target (or solvent) over the simulation time. | Assesses the stability of key interactions that anchor the ligand in the binding site. |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing researchers to map out entire reaction pathways, identify intermediates and transition states, and calculate activation energies. researchgate.netnih.gov

Studying Reaction Pathways: For the synthesis of indolin-2-one derivatives, computational methods can be used to compare different plausible reaction pathways and determine the most favorable one. For instance, DFT studies on the intramolecular Heck reaction to form indoles have detailed various routes, identifying the rate-determining step and explaining the kinetic and thermodynamic preference for the observed product. researchgate.netfigshare.com Similarly, the mechanism of Cu+-catalyzed synthesis of indoles from N-aryl enaminones has been explored, revealing that the catalyst increases the acidity of a key carbon, facilitating a C-C bond-forming reaction that is the rate-determining step. nih.gov

Cycloaddition Reactions: The indolin-2-one scaffold can participate in or be formed via cycloaddition reactions. DFT is widely used to study the mechanism, regioselectivity, and stereoselectivity of these reactions. acs.org Computational studies of [3+2] cycloaddition reactions involving nitrilimines have been used to distinguish between concerted and stepwise mechanisms and to understand the factors controlling selectivity. researchgate.net Such studies on this compound could predict its reactivity as a dipolarophile or dienophile and explain the stereochemical outcome of potential cycloaddition reactions.

Transition State Analysis: A key aspect of mechanistic studies is the location and characterization of transition state (TS) structures. By calculating the energy barrier (activation energy) associated with each TS, chemists can predict reaction rates and understand how catalysts or substituents influence the reaction. For example, in the palladium-catalyzed cyclization of alkenes to form furoindolin-2-ones, a plausible mechanism involving anti-oxypalladation and reductive elimination from a Palladium(IV) intermediate has been proposed based on established mechanistic principles that can be further validated with DFT calculations. mdpi.com

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This method is central to drug discovery and is widely applied to indolin-2-one derivatives due to their broad biological activities. growingscience.com

Target Identification and Binding Mode Prediction: The indolin-2-one core is a "privileged structure" known to bind to various protein targets, particularly protein kinases. nih.gov Docking studies have been performed on indolin-2-one derivatives against targets like Aurora B kinase, eurekaselect.com tyrosine kinases (VEGF, EGF, PDGF receptors), nih.gov and HIV-1 reverse transcriptase. nih.gov These studies predict how compounds like this compound might fit into the ATP-binding pocket of a kinase or the active site of an enzyme. The predicted binding mode reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. For example, docking studies on various indolin-2-ones showed that the C=O and N-H groups of the indolinone ring frequently form critical hydrogen bonds with backbone residues in kinase active sites. eurekaselect.comnih.gov

Structure-Activity Relationship (SAR) and Lead Optimization: Docking results provide a structural basis for understanding the structure-activity relationships (SAR) observed in a series of compounds. By comparing the docking poses and interaction energies of active and inactive analogs, researchers can rationalize why certain substituents enhance activity. For instance, docking of 3-hydroxy-indolin-2-one analogs against HIV-1 RT helped explain why halogen substitutions at the 5-position of the oxindole (B195798) ring enhanced potency. nih.gov This information guides the design of new derivatives with improved affinity and selectivity. Docking studies on 5-chloro-3-(hydrazono)indolin-2-one against the SARS-CoV-2 spike protein-ACE2 interface revealed preferential binding that could disrupt the viral entry process. nih.gov

| Compound Series | Protein Target | Key Interactions Observed | Docking Score/Binding Energy (Example) |

|---|---|---|---|

| Indolin-2-one derivatives | Aurora B Kinase | H-bonds with Glu171 and Ala173 from the indolinone core. | -225.90 kcal/mol (MolDock Score for most stable derivative). eurekaselect.com |

| 3-Hydroxy-indolin-2-one analogs | HIV-1 Reverse Transcriptase | H-bonds and hydrophobic interactions within the non-nucleoside inhibitor binding pocket. | Not specified, but used to rationalize SAR. nih.gov |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidines | Bacterial MurB enzyme | H-bonds with active site residues. | -8.9 kcal/mol (for most active compound). nih.gov |

| 3-Acyl-5-bromoindole derivatives | Succinate Dehydrogenase (SDH) | Hydrophobic and H-bond interactions within the active site. | -7.2 kcal/mol (for reference ligand). mdpi.com |

Biological Activity and Molecular Mechanistic Insights of 5 Hydroxy 1,3,3 Trimethylindolin 2 One Derivatives

Mechanisms of Enzyme Inhibition by Indolinone Scaffolds

The indolinone core is a privileged structure in medicinal chemistry, recognized for its ability to interact with a variety of enzymatic targets. The mechanisms of inhibition are diverse, ranging from competitive inhibition at ATP-binding sites to covalent modification of key amino acid residues.

Receptor Tyrosine Kinase (RTK) Inhibition Mechanisms

Derivatives based on the indolinone scaffold are well-established as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling pathways that control cell growth, differentiation, and angiogenesis. The primary mechanism of inhibition for these compounds is competitive inhibition with adenosine (B11128) triphosphate (ATP) at the catalytic kinase domain of the receptor. rsc.orgresearchgate.net

By occupying the ATP-binding pocket, these small molecules prevent the phosphorylation of tyrosine residues on the receptor and downstream signaling proteins, effectively blocking the signal transduction cascade. nih.govresearchgate.net This mechanism is central to the action of multi-targeted tyrosine kinase inhibitors like Sunitinib, which is built upon an indolinone core. researchgate.net The core structure of indolinones is predicted to bind to the ATP binding site in a manner that allows for modifications on the pyrrole (B145914) ring to extend into the solvent-exposed, hydrophilic opening of the pocket. rsc.org This competitive inhibition has been demonstrated for several key RTKs involved in angiogenesis and tumor progression, including:

Vascular Endothelial Growth Factor Receptors (VEGFRs) : Inhibition of VEGFRs blocks the signaling pathway responsible for angiogenesis, the formation of new blood vessels that tumors require for growth. researchgate.netmdpi.com

Platelet-Derived Growth Factor Receptors (PDGFRs) : Targeting PDGFRs can inhibit the growth of tumor cells and the pericytes that support tumor blood vessels. researchgate.netresearchgate.net

Fibroblast Growth Factor Receptors (FGFRs) : Blockade of FGFR signaling can impede tumor cell proliferation and survival. researchgate.netresearchgate.net

The specificity and potency of these inhibitors can be finely tuned by altering the substituents on the indolinone ring system, allowing for the development of agents that target single or multiple kinases. nih.gov

Inhibition of Other Kinase Families

The inhibitory activity of the indolinone scaffold extends beyond the classic RTKs to other kinase families that play significant roles in cell signaling and disease. The mechanism of action remains largely ATP-competitive. nih.gov

Notable examples include:

c-Kit : This is a member of the split-kinase family of RTKs. Indolinone derivatives have been shown to be potent inhibitors of both wild-type and mutated, constitutively active forms of c-Kit, which are implicated in various cancers like gastrointestinal stromal tumors (GIST). rsc.orgnih.gov

p21-Activated Kinase 1 (PAK1) : As a key regulator of cell proliferation, survival, and migration, PAK1 has emerged as a therapeutic target in cancer. nih.gov Certain 2-indolinone derivatives have been specifically designed as potent PAK1 inhibitors, demonstrating the scaffold's versatility. nih.gov

Phosphoinositide 3-Kinases (PI3Ks) : Through molecular hybridization, quinazoline-2-indolinone derivatives have been developed as selective inhibitors of PI3Kα, a frequently mutated isoform in cancer. These compounds effectively block the PI3K/Akt/mTOR signaling pathway. ncl.ac.uk

The ability to modify the indolinone structure allows for the creation of derivatives with high selectivity for various kinase subfamilies, providing tools to dissect cellular signaling and potential therapeutic agents. nih.gov

Covalent Inhibitor Mechanisms for Cysteine Proteases and Transcription Factors

While many indolinone derivatives act as reversible, competitive inhibitors, certain structural modifications can impart the ability to form covalent bonds with target proteins. This is particularly relevant for derivatives containing an α,β-unsaturated carbonyl moiety, such as arylidene-indolinones. This functional group acts as a Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues like cysteine. nih.gov

The mechanism involves the reactive thiol group of a cysteine residue attacking the β-carbon of the unsaturated system, leading to the formation of a stable, covalent thioether linkage. nih.gov This type of irreversible or reversible covalent inhibition can offer advantages in terms of potency and duration of action. nih.gov

While specific examples of indolinone derivatives designed as covalent inhibitors for cysteine proteases or transcription factors are not extensively documented in the reviewed literature, the chemical principle is well-established. The potential for this mechanism exists within the arylidene-indolinone subclass. A prime example of this reactivity is seen in their interaction with the E3 ligase component DCAF11, where they covalently modify a critical cysteine residue (discussed in section 6.1.4). This confirms that the indolinone scaffold can be engineered to function as a covalent inhibitor by targeting reactive cysteines in proteins.

Interaction with E3 Ligases (e.g., DCAF11)

A significant recent finding is the interaction of arylidene-indolinone derivatives with components of the ubiquitin-proteasome system. Specifically, these compounds have been identified as a novel class of ligands that covalently bind to DCAF11 (DDB1 and CUL4 associated factor 11), a substrate receptor for the CUL4A-RBX1-DDB1-DCAF11 E3 ubiquitin ligase complex. nih.govnih.gov

The mechanism involves the α,β-unsaturated indolinone electrophile reacting with a cysteine residue on the DCAF11 protein. nih.gov This covalent modification establishes the arylidene-indolinone as a "warhead" that can be used in the development of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). By linking the DCAF11-binding indolinone to a ligand for a target protein, the resulting bifunctional degrader can recruit the E3 ligase to the target, leading to its ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov This discovery opens new avenues for using indolinone derivatives in the field of targeted protein degradation. nih.gov

Acetylcholinesterase Inhibition Pathways

Indolinone derivatives have also been explored as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). Elevated acetylcholine levels are a therapeutic strategy for conditions like Alzheimer's disease.

The inhibitory mechanism of these compounds is often multi-faceted. They can act as dual-binding site inhibitors, interacting with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the AChE enzyme.

The hydrophobic indolinone core can bind to the PAS, which is located at the entrance of the enzyme's active site gorge.

A positively charged moiety, such as an N-benzylpyridinium group attached to the indolinone, can interact with the CAS, which is located at the bottom of the gorge.

This dual interaction physically blocks the gorge, preventing acetylcholine from accessing the catalytic site. Kinetic studies of potent indolinone-based AChE inhibitors have demonstrated a mixed-type inhibition pattern, which is consistent with this dual-site binding model.

Cellular and Molecular Effects in Biological Systems

The enzyme inhibitory activities of 5-Hydroxy-1,3,3-trimethylindolin-2-one derivatives translate into a range of significant effects at the cellular and molecular level. These effects are largely a consequence of the modulation of the signaling pathways controlled by the targeted enzymes.

| Cellular/Molecular Effect | Underlying Mechanism | Associated Target(s) | Observed Outcome |

| Anti-proliferative Activity | Inhibition of mitogenic signaling pathways. | RTKs (VEGFR, PDGFR, FGFR), c-Kit, PAK1, PI3Kα | Arrest of cell growth in various cancer cell lines. nih.govncl.ac.uk |

| Induction of Apoptosis | Disruption of survival signals; induction of DNA damage and oxidative stress. | Kinase signaling pathways (e.g., PI3K/Akt) | Programmed cell death in cancer cells. nih.govncl.ac.uk |

| Inhibition of Angiogenesis | Blockade of pro-angiogenic signaling in endothelial cells. | VEGFR, PDGFR | Prevention of new blood vessel formation. researchgate.net |

| Suppression of Cell Migration | Interference with cytoskeletal rearrangement and signaling. | PAK1 | Reduced metastatic potential of cancer cells. nih.gov |

| Anti-inflammatory Effects | Downregulation of pro-inflammatory cytokine production. | Not fully elucidated, may involve kinase pathways like NF-κB. | Decreased secretion of nitric oxide, TNF-α, and IL-6 in macrophages. |

Research has shown that specific bis-indolinone derivatives are potent antiproliferative agents, with the most active compounds inducing cell cycle arrest and programmed cell death in cancer cell lines. ncl.ac.uk Further investigation into one such compound revealed that it also triggers oxidative stress and DNA damage. ncl.ac.uk In the context of inflammation, certain 3-substituted-indolin-2-one derivatives have been shown to significantly suppress the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophage cells.

Regulation of Cell Proliferation and Angiogenesis at the Molecular Level

Derivatives of the indolin-2-one scaffold, a core structure of this compound, have been extensively investigated as potent modulators of cell proliferation and angiogenesis, key processes in cancer progression. The primary molecular mechanism involves the inhibition of various protein kinases, particularly those belonging to the tyrosine kinase and cyclin-dependent kinase (CDK) families. nih.gov

Overexpression of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) is a hallmark of many tumors, leading to sustained angiogenesis and cell proliferation. nih.gov Certain C3-substituted indolinone derivatives function as multi-kinase inhibitors, targeting these critical signaling pathways. For instance, some derivatives have demonstrated potent, nanomolar inhibitory action against both EGFR and VEGFR-2. nih.gov By blocking the ATP-binding site of these receptors, the derivatives inhibit downstream signaling cascades, ultimately suppressing the formation of new blood vessels required for tumor growth.

Furthermore, indolinone-based molecules have been shown to regulate the cell cycle. nih.govresearchgate.net Cyclin-dependent kinases, such as CDK-2 and CDK-4, are essential for cell cycle progression. nih.gov Specific derivatives have been found to exhibit significant inhibitory effects against these enzymes. This inhibition leads to cell cycle arrest, typically at the G1 phase, preventing cancer cells from proceeding to the DNA synthesis (S) phase. nih.gov This disruption of the cell cycle is a crucial aspect of their anti-proliferative effect.

The downstream consequences of kinase inhibition include the induction of apoptosis (programmed cell death). Studies have shown that treatment with these compounds can elevate the levels of key apoptotic proteins. Specifically, they can increase the Bax/Bcl-2 ratio, which initiates the caspase-3/7 cascade, activating both intrinsic and extrinsic apoptotic pathways. nih.gov Additionally, the expression of cell cycle inhibitory proteins like p53 and p21 is often upregulated following treatment, further contributing to the anti-proliferative activity. nih.gov

Table 1: Kinase Inhibition Profile of Selected Indolin-2-one Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Target Kinase | Biological Effect | Reference |

|---|---|---|---|

| Derivative 9 | CDK-2, CDK-4 | Cell Cycle Arrest (G1), Apoptosis | nih.gov |

| Derivative 20 | EGFR, VEGFR-2 | Anti-angiogenesis, Apoptosis | nih.gov |

| Semaxanib | VEGFR | Anti-angiogenesis | nih.gov |

| Sunitinib | VEGFR, PDGFR | Anti-angiogenesis, Anti-proliferative | nih.gov |

Modulation of Intracellular Oxidative Stress

The 5-hydroxyoxindole (B181108) scaffold, the core of this compound, is a key structural motif for antioxidant activity. Derivatives of 5-hydroxyoxindole have been shown to effectively suppress intracellular oxidative stress through multiple mechanisms. researchgate.netelsevierpure.com

One primary mechanism is the direct scavenging of reactive oxygen species (ROS). The phenolic 5-hydroxy group can donate a hydrogen atom to neutralize free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, thereby terminating damaging radical chain reactions. nih.govnih.gov This activity is central to preventing oxidative damage to vital cellular components like lipids, proteins, and DNA.

In addition to direct scavenging, these derivatives inhibit lipid peroxidation. researchgate.netnih.gov Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to loss of membrane integrity and cell damage. 5-hydroxyoxindole and its derivatives have demonstrated significant suppression of lipid peroxidation in biological models, such as rat liver microsome systems. researchgate.net

Furthermore, the antioxidant effects of oxindole (B195798) derivatives can be mediated by the upregulation of endogenous antioxidant defense systems. For example, 5-fluoro-2-oxindole has been shown to increase the expression of key antioxidant and detoxifying enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). mdpi.com These enzymes play a critical role in cellular protection against oxidative stress. mdpi.com The ability to enhance these protective pathways represents an important indirect mechanism for modulating intracellular oxidative balance. Notably, while exhibiting potent antioxidant effects, many 5-hydroxyoxindole derivatives show low cytotoxicity, highlighting their potential as therapeutic candidates. researchgate.netnih.gov

Antimicrobial Mechanisms of Action

Indolin-2-one derivatives have emerged as a promising class of antimicrobial agents with diverse mechanisms of action against both bacteria and fungi. researchgate.net Their molecular targets are varied and can lead to potent inhibition of microbial growth, including in drug-resistant strains.

A significant antibacterial mechanism for some indolin-2-one hybrids is the inhibition of topoisomerase IV, an essential bacterial enzyme involved in DNA replication. acs.orgacs.org By targeting this enzyme, these compounds disrupt DNA decatenation, leading to cell death. This mode of action is comparable to that of known antibiotics like ciprofloxacin. acs.org Some derivatives, particularly those conjugated with nitroimidazoles, exhibit a dual mode of action: direct inhibition of topoisomerase IV and reductive bioactivation of the nitro group to generate damaging radicals, a classic mechanism for nitroimidazoles. acs.org This dual action is advantageous as it can impair the development of bacterial resistance. acs.org

Another key bacterial target is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. nih.govnih.gov Certain indolin-2-one derivatives incorporating a thiazole (B1198619) moiety have shown high selectivity and potent inhibitory activity against DHFR, comparable to the classical inhibitor methotrexate. nih.gov

The antifungal activity of oxindole derivatives, particularly 3-alkenyl oxindoles, has also been documented. While the precise mechanism is still under investigation, studies suggest that the exocyclic double bond at the C-3 position is important for activity. ajgreenchem.com These compounds have shown potent and selective activity against human pathogenic Candida species. ajgreenchem.com

Table 2: Antimicrobial Mechanisms of Indolin-2-one Derivatives This table is interactive. Click on the headers to sort the data.

| Mechanism of Action | Molecular Target | Target Organism | Reference |

|---|---|---|---|

| DNA Replication Inhibition | Topoisomerase IV | Bacteria (S. aureus) | acs.orgacs.org |

| Nucleotide Synthesis Inhibition | Dihydrofolate Reductase (DHFR) | Bacteria | nih.govnih.gov |

| Quorum Sensing Inhibition | fsr System | Bacteria (E. faecalis) | nih.gov |

| Reductive Bioactivation | DNA and Proteins | Anaerobic Bacteria | acs.org |

| Unknown | Not fully elucidated | Fungi (Candida sp.) | ajgreenchem.com |

Structure-Activity Relationships (SAR) in Biological Contexts

Influence of the 5-Hydroxy Group on Biological Activity Profiles

The presence and position of a hydroxyl group on the oxindole core are critical determinants of biological activity, particularly for antioxidant effects. The 5-hydroxy group, as found in the parent structure of this compound, is paramount for conferring potent radical scavenging and lipid peroxidation-inhibitory activities. researchgate.netnih.govnih.gov

Studies comparing hydroxylated oxindoles with their non-hydroxylated counterparts consistently demonstrate that the 5-hydroxy moiety is essential for these antioxidant functions. This functional group acts as a hydrogen donor, which is the chemical basis for neutralizing free radicals. nih.gov The parent compound, 5-hydroxyoxindole, shows excellent antioxidant activity on its own. researchgate.net

The modification of other parts of the molecule can tune this activity, but the 5-hydroxy group remains the key pharmacophore. For example, the introduction of substituents at the C-3 position can alter properties like lipophilicity, which in turn can enhance the suppression of intracellular oxidative stress. researchgate.net However, these modifications are secondary to the foundational role of the 5-hydroxy group in the antioxidant mechanism. Research has shown that even with various C-3 substitutions, the derivatives retain significant antioxidant capacity, underscoring the importance of the phenolic group at the C-5 position. researchgate.net

Impact of Substitutions at the 1,3,3-positions on Mechanistic Potency and Selectivity

Substitutions at the nitrogen (N-1) and carbon-3 (C-3) positions of the indolin-2-one scaffold are pivotal for modulating biological potency and selectivity across different therapeutic areas, including anticancer, anti-inflammatory, and antioxidant activities.

C-3 Position: The C-3 position is a critical site for derivatization that significantly impacts bioactivity. The specific substitution pattern—whether mono- or di-substituted—is crucial. For antioxidant activity, SAR studies on 5-hydroxyoxindoles have revealed that moving from a non-substituted or 3-monosubstituted scaffold to a 3,3-disubstituted one can be detrimental. Specifically, 3,3-disubstituted 5-hydroxyoxindole derivatives exhibit lower DPPH radical scavenging activity compared to their 3-monosubstituted or unsubstituted parent compounds. nih.govnih.gov This suggests that the steric hindrance from two substituents at C-3 may impede the ability of the 5-hydroxy group to interact with and neutralize free radicals.

Table 3: Influence of C-3 Substitution on Antioxidant Activity of 5-Hydroxyoxindoles This table is interactive. Click on the headers to sort the data.

| C-3 Substitution Pattern | DPPH Radical Scavenging Activity | Lipid Peroxidation Inhibition | Reference |

|---|---|---|---|

| Unsubstituted | High | High | nih.govnih.gov |

| 3-Monosubstituted | Higher than 3,3-disubstituted | High | nih.govnih.gov |

| 3,3-Disubstituted | Lower than unsubstituted/monosubstituted | Moderate to High | researchgate.netnih.gov |

Rational Design Principles for Modulating Bioactivity

The rational design of indolin-2-one derivatives leverages the structure-activity relationship data to create molecules with optimized potency, selectivity, and novel mechanisms of action. Several key principles guide this process.

Multi-Targeting Kinase Inhibition: For anticancer applications, a successful strategy is the design of hybrid molecules that can inhibit multiple kinase pathways simultaneously. By combining the indolin-2-one core with other pharmacophores, it is possible to create derivatives that target VEGFR, EGFR, and CDKs. nih.gov This approach can lead to synergistic effects, overcoming the resistance that often develops with single-target agents.

Dual-Mechanism Antimicrobials: To combat antimicrobial resistance, a rational approach involves designing compounds with more than one mechanism of action. An example is the conjugation of the indolin-2-one scaffold with a nitroimidazole moiety. acs.orgacs.org This creates a molecule that not only directly inhibits a bacterial enzyme like topoisomerase IV but also generates radical species upon bioreduction, providing a two-pronged attack that makes resistance less likely to emerge. acs.org

Modulating Antioxidant Activity: For developing antioxidants, the 5-hydroxyoxindole is the essential starting scaffold. Rational design focuses on substitutions at other positions, such as C-3, to fine-tune properties like lipophilicity and cell permeability. researchgate.net Increased lipophilicity can lead to better performance in suppressing intracellular oxidative stress. researchgate.net However, as SAR studies indicate, care must be taken to avoid substitutions (like 3,3-disubstitution) that may sterically hinder the radical-scavenging ability of the core pharmacophore. nih.govnih.gov

Targeting Inflammatory Pathways: In the design of anti-inflammatory agents, a dual-inhibition strategy targeting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways can yield compounds with superior efficacy and potentially better safety profiles than traditional NSAIDs. nih.gov This is achieved by systematically modifying substituents on the oxindole ring to optimize interactions with the active sites of both enzymes.

By applying these principles, medicinal chemists can rationally modify the this compound scaffold and related structures to develop new therapeutic agents with enhanced and specific biological activities.

Applications of 5 Hydroxy 1,3,3 Trimethylindolin 2 One in Materials Science and Chemical Biology Excluding Pharmaceutical Applications

Development of Photochromic Materials and Photoswitches

The incorporation of 5-Hydroxy-1,3,3-trimethylindolin-2-one into spiropyran structures is a key application in materials science. Spiropyrans are a class of photochromic molecules that undergo a reversible transformation between a colorless, closed spiro (SP) form and a colored, open merocyanine (B1260669) (MC) form upon exposure to light. This switching behavior makes them ideal for applications such as optical data storage, molecular switches, and smart materials.

The synthesis of spiropyrans based on this indolinone derivative typically involves the condensation of its corresponding Fischer's base or indolium salt with a substituted salicylaldehyde. The presence of the 5-hydroxy group on the indoline (B122111) moiety can significantly influence the photochromic properties of the resulting spiropyran. For instance, electron-donating groups on the indoline ring are known to affect the stability of the open merocyanine form and the kinetics of the photo-switching process. Studies have shown that spiropyrans bearing a hydroxy function can exhibit negative photochromism, where the colored form is the thermodynamically more stable state.

A notable example is the synthesis of methyl 5′-chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro[chromene-2,2′-indoline]-6-carboxylate. This highly functionalized spiropyran demonstrates photochromic activity at room temperature, with the photoinduced merocyanine form exhibiting an enhanced lifetime and fluorescent properties in the red region of the spectrum. The spectral and kinetic properties of such compounds are crucial for their application in molecular electronics and sensor devices.

Table 1: Photochromic Properties of a 5-Hydroxy-Substituted Spiropyran Derivative

| Property | Value |

|---|---|

| Absorption Maximum (Spiro Form) | ~313 nm |

| Absorption Maximum (Merocyanine Form) | Varies (typically in the visible region) |

| Photoisomerization | Reversible |

This table is generated based on data for a representative 5-hydroxy-substituted spiropyran and may vary for different derivatives.

Design of Fluorescent Probes and Chemical Sensors

The inherent electronic structure of the this compound scaffold also makes it a promising candidate for the development of fluorescent probes and chemical sensors. The strategic modification of this core structure can lead to chemosensors that exhibit changes in their fluorescence or color upon binding to specific ions or molecules.

Ionochromic Properties and Metal Ion Sensing

While direct studies on this compound as a metal ion sensor are not extensively documented, the broader class of indole (B1671886) and oxindole (B195798) derivatives has shown significant potential in this area. The phenolic hydroxyl group at the 5-position, in conjunction with the lactam oxygen, can serve as a potential binding site for metal ions. Upon coordination with a metal ion, the electronic properties of the molecule can be perturbed, leading to a change in its absorption or emission spectrum (ionochromic effect).

The design of such sensors often involves linking the indolinone core to another chelating unit to enhance selectivity and sensitivity for a particular metal ion. The fluorescence of the resulting conjugate can be either quenched or enhanced upon metal ion binding, providing a clear signal for detection. For example, indole-based fluorescent chemosensors have been successfully developed for the selective detection of Hg(II) ions.

Small Molecule Sensing (e.g., Cyanide Ions)

The indolium moiety, which can be readily formed from the indolinone precursor, is a key component in the design of chemosensors for nucleophilic anions like cyanide. The sensing mechanism typically involves the nucleophilic attack of the cyanide ion on the electrophilic carbon of the indolium cation. This interaction disrupts the conjugated system of the molecule, leading to a distinct colorimetric or fluorometric response.

This chemodosimetric approach offers high selectivity and sensitivity for cyanide detection. The disruption of the intramolecular charge transfer (ICT) upon cyanide binding can cause a color change from colored to colorless or a "turn-on" fluorescence signal. While specific examples utilizing the 5-hydroxy derivative are not prevalent in the literature, the underlying principles strongly suggest its applicability in this domain.

Use as Building Blocks in Organic Synthesis for Complex Molecular Architectures

Beyond its direct applications in photochromic materials and sensors, this compound serves as a versatile building block in organic synthesis for the construction of more complex molecular architectures. The oxindole scaffold, and particularly the 3-position, is amenable to a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of spirocyclic systems.

The 5-hydroxy group provides a handle for further functionalization or can modulate the reactivity of the aromatic ring. The 3-substituted-3-hydroxyoxindole core is a recurring motif in a number of natural products with a wide spectrum of biological activities. Synthetic efforts towards these natural products and their analogs often utilize substituted oxindoles as key intermediates.

For instance, the catalytic asymmetric synthesis of spirooxindoles, which are privileged heterocyclic motifs found in many natural alkaloids and pharmaceuticals, often starts from isatin (B1672199) or other oxindole derivatives. The development of novel synthetic methodologies targeting the construction of these complex scaffolds is an active area of research. While specific examples detailing the use of this compound in the total synthesis of non-spiropyran natural products are not widely reported, its structural features make it a valuable synthon for the preparation of a variety of heterocyclic compounds. The synthesis of spiro[indoline-3,4′-pyrans] and other spirooxindole derivatives often proceeds through intermediates derived from isatins, highlighting the synthetic potential of the core structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.